3-[(5-FLUORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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Overview
Description
3-[(5-Fluoro-2-methylanilino)carbonyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 3-[(5-Fluoro-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a cyclohexene derivative reacts with a suitable dienophile.
Introduction of the carboxylic acid group: This step involves the oxidation of a methyl group to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.
Attachment of the anilino group: This is typically done through an amide coupling reaction, where the aniline derivative is reacted with the bicyclic carboxylic acid in the presence of coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-[(5-Fluoro-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-[(5-Fluoro-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoro-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the bicyclic structure provides rigidity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar compounds to 3-[(5-Fluoro-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid include:
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the anilino and fluorine groups, making it less versatile in biological applications.
3-[(5-Carboxy-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxyl group instead of a fluorine atom, affecting its reactivity and binding properties.
Norbornane derivatives: These compounds share the bicyclic core but differ in functional groups, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(5-fluoro-2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-8-2-5-11(17)7-12(8)18-15(19)13-9-3-4-10(6-9)14(13)16(20)21/h2,5,7,9-10,13-14H,3-4,6H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSPCQPEXENCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2C3CCC(C3)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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